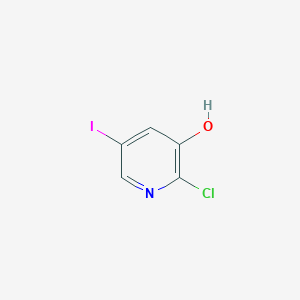

2-Chloro-5-iodo-3-pyridinol

Description

BenchChem offers high-quality 2-Chloro-5-iodo-3-pyridinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-iodo-3-pyridinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H3ClINO |

|---|---|

Molecular Weight |

255.44 g/mol |

IUPAC Name |

2-chloro-5-iodopyridin-3-ol |

InChI |

InChI=1S/C5H3ClINO/c6-5-4(9)1-3(7)2-8-5/h1-2,9H |

InChI Key |

VDPXEOQYQIYSNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1O)Cl)I |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 2-Chloro-5-iodo-3-pyridinol: A Versatile Halogenated Scaffold for Advanced Synthesis

Disclaimer: The following technical guide has been compiled based on established principles of organic chemistry and data from structurally analogous compounds. 2-Chloro-5-iodo-3-pyridinol is a specialized chemical structure with limited direct references in publicly available literature. Therefore, certain properties, synthetic protocols, and applications are presented as scientifically informed predictions to guide research and development efforts.

Introduction and Strategic Overview

The pyridine ring is a cornerstone of medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in hydrogen bonding. The strategic introduction of multiple, distinct halogen atoms onto this scaffold creates a highly versatile intermediate, offering orthogonal chemical handles for sequential, site-selective modifications. 2-Chloro-5-iodo-3-pyridinol is a prime example of such a scaffold. The presence of a chloro, an iodo, and a hydroxyl group on the same pyridine ring provides a rich platform for the synthesis of complex molecular architectures.

This guide provides an in-depth analysis of the chemical structure, predicted properties, a proposed synthetic pathway, and the potential applications of 2-Chloro-5-iodo-3-pyridinol, with a particular focus on its utility for professionals in drug discovery and chemical research.

Chemical Identity and Structural Elucidation

The fundamental identity of 2-Chloro-5-iodo-3-pyridinol is defined by its unique arrangement of functional groups on the pyridine core.

-

IUPAC Name: 2-chloro-5-iodopyridin-3-ol

-

Molecular Formula: C₅H₃ClINO

-

Molecular Weight: 255.44 g/mol

-

Canonical SMILES: C1=C(C(=C(N=C1Cl)O)I)

-

InChI Key: InChIKey=SLXKOJVOLQZJQP-UHFFFAOYSA-N

The structure features a pyridine ring substituted at the 2-position with a chlorine atom, the 3-position with a hydroxyl group, and the 5-position with an iodine atom. This specific arrangement dictates its reactivity, with the iodine atom being the most susceptible to metal-catalyzed cross-coupling reactions, the chlorine atom being amenable to nucleophilic aromatic substitution under more forcing conditions, and the hydroxyl group allowing for etherification, esterification, or serving as a directing group.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Comparative Compound |

| Melting Point (°C) | 105 - 115 | Higher than 2-Chloro-5-iodopyridine (95-98 °C) due to hydrogen bonding from the 3-hydroxyl group. |

| Boiling Point (°C) | > 300 (decomposes) | High due to polarity and hydrogen bonding; likely to decompose before boiling at atmospheric pressure. |

| pKa | ~8.5 (hydroxyl proton) | Similar to other 3-hydroxypyridines, the acidity is influenced by the electron-withdrawing halogens. |

| LogP | ~2.8 - 3.2 | The hydrophobicity of the iodo and chloro groups is partially offset by the polar hydroxyl group. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. | The pyridine nitrogen and hydroxyl group confer some aqueous solubility, but the halogenated aromatic ring limits it. |

| Appearance | Off-white to light tan crystalline solid. | Typical appearance for functionalized pyridinol compounds. |

Proposed Synthesis: A Mechanistic Approach

A robust synthesis of 2-Chloro-5-iodo-3-pyridinol can be envisioned starting from commercially available 2-amino-5-bromo-3-pyridinol. This multi-step pathway is designed for efficiency and control over the introduction of the specific halogen atoms.

Step-by-Step Experimental Protocol:

-

Step 1: Sandmeyer Reaction (Diazotization and Chlorination)

-

Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a chloride via a diazonium salt intermediate. This selectively replaces the amino group at the 2-position with a chloro group.

-

Protocol:

-

Dissolve 2-amino-5-bromo-3-pyridinol (1.0 eq) in 6M hydrochloric acid at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until nitrogen evolution ceases.

-

Extract the product, 5-bromo-2-chloro-3-pyridinol, with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography.

-

-

-

Step 2: Halogen Exchange (Finkelstein-type Reaction)

-

Rationale: A halogen exchange reaction, specifically a Finkelstein-type reaction, is an effective method to convert an aryl bromide to an aryl iodide. This step leverages the higher reactivity of iodide as a nucleophile to displace the bromide.

-

Protocol:

-

To a solution of 5-bromo-2-chloro-3-pyridinol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add sodium iodide (3.0 eq).

-

Add a catalytic amount of copper(I) iodide (0.1 eq) and a ligand such as N,N'-dimethylethylenediamine (DMEDA) (0.2 eq) to facilitate the reaction.

-

Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry over sodium sulfate, concentrate, and purify the final product, 2-Chloro-5-iodo-3-pyridinol, by recrystallization or column chromatography.

-

-

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of 2-Chloro-5-iodo-3-pyridinol.

Reactivity, Applications, and Strategic Value in Drug Discovery

The true value of 2-Chloro-5-iodo-3-pyridinol lies in its potential for selective, stepwise functionalization, making it a powerful building block for creating libraries of complex molecules.

-

Suzuki and other Cross-Coupling Reactions: The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[1] This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the 5-position via Suzuki, Sonogashira, or Heck reactions, while leaving the 2-chloro position intact for subsequent modification.[1]

-

Nucleophilic Aromatic Substitution (SNAr): The 2-chloro group can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) under thermal or microwave-assisted conditions. This reaction is often facilitated by the electron-withdrawing nature of the pyridine ring and the other halogen substituents.

-

Hydroxyl Group Modification: The 3-hydroxyl group can be readily alkylated or acylated to introduce further diversity and modulate the physicochemical properties of the molecule, such as solubility and lipophilicity.

This multi-faceted reactivity makes 2-Chloro-5-iodo-3-pyridinol an ideal starting material for the synthesis of novel kinase inhibitors, GPCR ligands, and other biologically active compounds where a decorated pyridine core is desired. The ability to build out complexity from three distinct points on the scaffold is a significant advantage in modern drug discovery programs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Chloro-5-iodo-3-pyridinol is not available, the hazard profile can be inferred from similar halogenated pyridines.

-

Potential Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[2][3] May be harmful if swallowed.

-

Recommended Personal Protective Equipment (PPE):

-

Engineering Controls: Use in a well-ventilated fume hood.

-

Personal Protection: Wear chemical-resistant gloves, safety goggles, and a lab coat. For handling powders, a dust mask is recommended.[1]

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

-

PubChem. (n.d.). 2-Chloro-5-iodopyridine. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-Chloro-5-Iodopyridine-3-Carboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-hydroxypyridine. Retrieved from [Link]

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-5-iodopyridine.

-

PrepChem. (n.d.). Synthesis of 3-chloro-5-iodo-2-pyridinol. Retrieved from [Link]

- Hyma Synthesis Pvt. Ltd. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine.

Sources

Navigating the Synthesis and Application of Halogenated Hydroxypyridines: A Technical Guide Focused on 2-Chloro-5-iodo-3-hydroxypyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Importance of Halogenated Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs. The introduction of halogen atoms and hydroxyl groups onto this core structure dramatically influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form key interactions with biological targets. Chlorine and iodine, in particular, can act as bioisosteres for other functional groups, participate in halogen bonding, and serve as reactive handles for further chemical modifications. The hydroxyl group can act as a crucial hydrogen bond donor and acceptor, significantly impacting target binding and solubility.

The specific substitution pattern of 2-Chloro-5-iodo-3-hydroxypyridine suggests a molecule designed for versatility in synthetic elaboration and with a high potential for biological activity. The chlorine at the 2-position, the iodine at the 5-position, and the hydroxyl group at the 3-position each offer distinct opportunities for chemical manipulation and interaction with biological systems.

Physicochemical Properties: An Extrapolative Analysis

Based on the known properties of related compounds, we can project the key physicochemical characteristics of 2-Chloro-5-iodo-3-hydroxypyridine.

| Property | Projected Value/Characteristic | Rationale based on Analogs |

| Molecular Formula | C₅H₃ClINO | Based on the core pyridine structure with the specified substituents. |

| Molecular Weight | ~271.44 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Likely a white to off-white or pale yellow solid. | Analogs like 2-Chloro-5-hydroxypyridine and 2-Chloro-5-iodopyridine are crystalline solids[1]. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | The presence of the polar hydroxyl group may confer some aqueous solubility, but the halogen atoms and the pyridine ring suggest greater solubility in organic media. |

| pKa | The hydroxyl group is expected to be weakly acidic. | The electron-withdrawing effects of the chlorine and iodine atoms would likely lower the pKa of the hydroxyl group compared to 3-hydroxypyridine. |

Synthetic Strategies: A Roadmap to 2-Chloro-5-iodo-3-hydroxypyridine

The synthesis of 2-Chloro-5-iodo-3-hydroxypyridine would likely involve a multi-step process, leveraging established methodologies for the halogenation and hydroxylation of pyridine rings. Below are two plausible synthetic pathways.

Pathway A: Stepwise Halogenation and Hydroxylation

This approach would involve the sequential introduction of the substituents onto a pyridine precursor.

Caption: Proposed Synthetic Pathway A for 2-Chloro-5-iodo-3-hydroxypyridine.

Experimental Protocol (Hypothetical):

-

Chlorination: 2-Amino-3-hydroxypyridine would be subjected to a Sandmeyer reaction. The amino group is first diazotized with sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a copper(I) chloride solution to introduce the chlorine atom at the 2-position, yielding 2-Chloro-3-hydroxypyridine[2].

-

Iodination: The subsequent iodination at the 5-position could be achieved using an electrophilic iodinating agent. A common method involves the use of iodine in the presence of an oxidizing agent such as iodic acid or nitric acid. The electron-donating hydroxyl group would direct the iodination to the para position (position 5).

Pathway B: Functional Group Interconversion from a Pre-halogenated Precursor

This alternative strategy starts with a pyridine ring that already contains some of the required halogen atoms.

Caption: Proposed Synthetic Pathway B for 2-Chloro-5-iodo-3-hydroxypyridine.

Experimental Protocol (Hypothetical):

-

Halogen Exchange: Starting with 2,5-dichloropyridine, a Finkelstein-type reaction using sodium iodide in acetone could selectively replace one of the chlorine atoms with iodine, yielding 2-Chloro-5-iodopyridine[3]. The greater reactivity of the chlorine at the 5-position towards nucleophilic substitution makes this selective exchange plausible.

-

Nitration: The resulting 2-Chloro-5-iodopyridine can be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position.

-

Reduction: The nitro group is then reduced to an amino group using standard conditions, such as iron powder in acidic medium or catalytic hydrogenation.

-

Diazotization and Hydrolysis: The final step involves the conversion of the amino group to a hydroxyl group via diazotization with sodium nitrite in an acidic solution, followed by hydrolysis of the diazonium salt.

Potential Applications in Drug Development

The structural motifs present in 2-Chloro-5-iodo-3-hydroxypyridine suggest its utility as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The substituents on this scaffold can be tailored to target the ATP-binding site of specific kinases involved in cancer and inflammatory diseases.

-

GPCR Ligands: G-protein coupled receptors are a major class of drug targets. The functional groups on 2-Chloro-5-iodo-3-hydroxypyridine could be elaborated to create ligands with high affinity and selectivity for specific GPCRs.

-

Antiviral and Antibacterial Agents: Halogenated heterocycles have shown promise as antimicrobial agents. This compound could serve as a starting point for the development of new drugs to combat infectious diseases.

The chlorine and iodine atoms provide sites for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents to explore the chemical space around the pyridine core. The hydroxyl group can be alkylated or acylated to further modify the molecule's properties.

Safety and Handling

While a specific safety data sheet for 2-Chloro-5-iodo-3-hydroxypyridine is not available, based on related compounds, it should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Halogenated organic compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin[4][5].

Conclusion

2-Chloro-5-iodo-3-hydroxypyridine represents a promising, albeit currently under-characterized, chemical entity with significant potential for drug discovery and development. By leveraging our understanding of related halogenated hydroxypyridines, we can confidently propose viable synthetic routes and anticipate its utility as a versatile building block. Further research into the synthesis and characterization of this compound is warranted to fully unlock its potential in medicinal chemistry.

References

-

Chem-Impex. 2-Chloro-5-hydroxypyridine. [Link]

-

2-Chloro-5-iodo-3-(trifluoromethyl)pyridine. [Link]

-

PubChem. 2-Chloro-5-hydroxypyridine. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

- Google Patents.

-

IndiaMART. 2 Chloro 5 Iodo 3 Nitropyridine Chemical Powder, 98%. [Link]

- Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

-

Eureka | Patsnap. Preparation method of 2-chloro-5-hydroxypyrimidine. [Link]

-

ResearchGate. ANALYTICAL REACTIONS OF HYDROXYPYRIDINES. [Link]

-

Analyst (RSC Publishing). Chemometric analysis of high performance liquid chromatography-diode array detection-electrospray mass spectrometry of 2- and 3-hydroxypyridine. [Link]

-

PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

-

ResearchGate. 2-Chloro-5-nitropyridine. [Link]

Sources

A Technical Guide to Halogenated Pyridines: Focus on 2-Chloro-5-iodopyridine and its Derivatives

An important clarification for our readers: Initial research for the specific compound, 2-Chloro-5-iodo-3-pyridinol, did not yield sufficient data in established chemical databases. This suggests that it may be a novel compound or a rarely synthesized intermediate. To provide a valuable and accurate technical resource, this guide will focus on the closely related and well-documented precursor, 2-Chloro-5-iodopyridine . We will also explore the characteristics of similar 3-substituted analogs, such as 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine, to provide a broader understanding of the chemical space.

This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth information on the molecular characteristics, synthesis, and potential applications of these important halogenated pyridine building blocks.

Part 1: Core Chemical and Physical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. For 2-Chloro-5-iodopyridine, these are well-established.

Molecular Formula and Weight:

The molecular formula for 2-Chloro-5-iodopyridine is C₅H₃ClIN.[1][2] This formula indicates a pyridine ring substituted with one chlorine atom and one iodine atom. The calculated molecular weight of this compound is 239.44 g/mol .[1][2]

Table 1: Key Identifiers for 2-Chloro-5-iodopyridine

| Identifier | Value | Source |

| Molecular Formula | C₅H₃ClIN | PubChem[1], Sigma-Aldrich[2] |

| Molecular Weight | 239.44 g/mol | PubChem[1], Sigma-Aldrich[2] |

| CAS Number | 69045-79-0 | PubChem[1], Sigma-Aldrich[2] |

| IUPAC Name | 2-chloro-5-iodopyridine | PubChem[1] |

| SMILES | C1=CC(=NC=C1I)Cl | PubChem[1] |

The presence of both chlorine and iodine atoms on the pyridine ring makes 2-chloro-5-iodopyridine a versatile intermediate in organic synthesis, particularly in cross-coupling reactions where the differential reactivity of the C-Cl and C-I bonds can be exploited.

Part 2: Synthesis and Reactivity Insights

The synthesis of halogenated pyridines like 2-chloro-5-iodopyridine typically involves multi-step processes. While a detailed experimental protocol is beyond the scope of this guide, the general strategies often involve:

-

Halogenation of a Pyridine Precursor: This can involve direct halogenation, though controlling the regioselectivity can be challenging.

-

Sandmeyer or Related Diazotization Reactions: Starting from an aminopyridine, a diazonium salt can be formed and subsequently displaced by a halide.

-

Metal-Catalyzed Cross-Coupling Reactions: These methods are crucial for introducing specific functional groups at defined positions on the pyridine ring.

The reactivity of 2-chloro-5-iodopyridine is dominated by the two halogen substituents. The carbon-iodine bond is generally more reactive towards nucleophilic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) than the carbon-chlorine bond. This differential reactivity allows for sequential functionalization of the pyridine ring, a key strategy in the synthesis of complex molecules.

Exploring 3-Substituted Analogs

While direct information on 2-Chloro-5-iodo-3-pyridinol is scarce, we can gain valuable insights by examining related 3-substituted compounds for which data is available.

2-Chloro-5-iodo-3-(trifluoromethyl)pyridine

This analog introduces a trifluoromethyl group at the 3-position, which can significantly alter the electronic properties and biological activity of the molecule.

Table 2: Properties of 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine

| Identifier | Value | Source |

| Molecular Formula | C₆H₂ClF₃IN | MySkinRecipes[3], Pipzine Chemicals[4] |

| Molecular Weight | 307.44 g/mol | MySkinRecipes[3] |

| CAS Number | 887707-25-7 | PubChem[5], ChemicalBook[6] |

The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the pyridine ring and its other substituents. This compound is noted as a key intermediate in the synthesis of agricultural chemicals, particularly neonicotinoid insecticides.[3] It is also utilized in pharmaceutical research for constructing nitrogen-containing heterocyclic systems.[3]

2-Chloro-5-iodopyridine-3-carboxylic Acid

The introduction of a carboxylic acid group at the 3-position provides a handle for a variety of chemical transformations, such as amide bond formation.

Table 3: Properties of 2-Chloro-5-iodopyridine-3-carboxylic Acid

| Identifier | Value | Source |

| Molecular Formula | C₆H₃ClINO₂ | Pipzine Chemicals[7] |

| Molar Mass | 299.45 g/mol | Pipzine Chemicals[7] |

This compound is highlighted for its wide range of uses in pharmaceutical synthesis, serving as a key intermediate for antibacterial and antiviral drugs.[7] It also has potential applications in materials science for creating materials with special photoelectric properties.[7]

Visualization of Structural Relationships

To better understand the relationship between these compounds, the following diagram illustrates their core structures.

Sources

- 1. 2-Chloro-5-iodopyridine | C5H3ClIN | CID 4397176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-iodopyridine 97 69045-79-0 [sigmaaldrich.com]

- 3. 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine [myskinrecipes.com]

- 4. 2-Chloro-5-iodo-3-trifluoromethylpyridine | CAS 887267-84-3 | High-Purity Pyridine Derivatives Supplier in China [pipzine-chem.com]

- 5. 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine | C6H2ClF3IN | CID 11500513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine - [nashpharmatech.com]

- 7. 2-Chloro-5-Iodopyridine-3-Carboxylic Acid: Properties, Uses, Safety Data & Trusted Supplier China [pipzine-chem.com]

Introduction: The Significance of pKa in Substituted Pyridinols

An In-depth Technical Guide to the Acidity and pKa Values of 2-Chloro-5-iodo-3-pyridinol

In the landscape of drug discovery and development, the pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's physicochemical properties, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior. 2-Chloro-5-iodo-3-pyridinol is a halogen-substituted pyridinol that serves as a versatile synthetic intermediate. Understanding its acidity, quantified by the acid dissociation constant (pKa), is paramount for predicting its behavior in physiological environments and for optimizing reaction conditions in synthetic pathways.

A molecule's pKa value dictates its ionization state at a given pH. This, in turn, governs fundamental properties such as aqueous solubility, lipophilicity, membrane permeability, and the ability to interact with biological targets.[1][2] For researchers and drug development professionals, a comprehensive grasp of the factors influencing the pKa of a molecule like 2-Chloro-5-iodo-3-pyridinol is not merely academic; it is a cornerstone of rational molecular design and process development. This guide provides an in-depth analysis of the structural and electronic factors governing the acidity of 2-Chloro-5-iodo-3-pyridinol, details rigorous experimental protocols for its empirical determination, and offers a framework for its expert evaluation.

Theoretical Framework: Unpacking the Acidity of 2-Chloro-5-iodo-3-pyridinol

The acidity of 2-Chloro-5-iodo-3-pyridinol is primarily associated with the deprotonation of its hydroxyl group. However, the molecule possesses two ionizable centers: the phenolic hydroxyl group (-OH) and the pyridinic nitrogen atom. This results in two distinct pKa values:

-

pKa₁ (Acidic): Corresponds to the dissociation of the proton from the hydroxyl group (Ar-OH ⇌ Ar-O⁻ + H⁺).

-

pKa₂ (Basic): Corresponds to the protonation of the ring nitrogen (Ar-N + H⁺ ⇌ Ar-NH⁺).

This guide focuses on the acidic pKa of the hydroxyl group, which is most relevant to its "acidity." The acidity of this group is a composite of the inherent properties of the 3-pyridinol core and the potent electronic effects exerted by the chloro and iodo substituents.

The Parent Scaffold: 3-Hydroxypyridine

The parent molecule, 3-hydroxypyridine, provides a crucial baseline. It exists in equilibrium between its neutral form and a zwitterionic tautomer. It has two experimental pKa values: approximately 4.79 (for the pyridinium ion) and 8.75 (for the hydroxyl group).[3][4] The pKa of ~8.75 for the hydroxyl group is our starting point for understanding the influence of the halogen substituents.

Substituent Effects: The Role of Halogens

The introduction of chlorine and iodine atoms onto the pyridine ring dramatically alters the electron density distribution, thereby influencing the acidity of the hydroxyl group. Both halogens are electronegative and exert a powerful electron-withdrawing effect through induction (-I effect).

-

Inductive Effect (-I): The chloro and iodo substituents pull electron density away from the aromatic ring through the sigma bonds. This delocalization of negative charge stabilizes the resulting phenoxide-like conjugate base formed upon deprotonation of the hydroxyl group. A more stable conjugate base corresponds to a stronger acid, and thus a lower pKa value.[5][6]

-

Positional Influence:

-

2-Chloro: Positioned ortho to the hydroxyl group, the chlorine atom exerts a strong inductive pull, significantly stabilizing the conjugate base and increasing acidity.

-

5-Iodo: Positioned meta to the hydroxyl group, the iodine atom's influence is also primarily through its inductive effect, further withdrawing electron density and contributing to the stabilization of the conjugate base.

-

Given that both substituents are electron-withdrawing, it is certain that 2-Chloro-5-iodo-3-pyridinol is a considerably stronger acid than the parent 3-hydroxypyridine (pKa ≈ 8.75). While no experimental value is readily available in the literature, a reasoned estimation based on these principles would place the pKa of the hydroxyl group significantly lower, likely in the 6.0–7.5 range.

The logical relationship between the substituents and the resulting acidity is visualized below.

Caption: Influence of halogen substituents on the acidity of 3-pyridinol.

Experimental Determination of pKa Values

Accurate pKa determination requires rigorous experimental methodology. Potentiometric titration and UV-Vis spectrophotometry are two robust, field-proven techniques suitable for a molecule like 2-Chloro-5-iodo-3-pyridinol.[2][7][8]

Method 1: Potentiometric Titration

This classic method involves monitoring pH changes as a titrant of known concentration is added to the sample solution. It is precise, reliable, and directly measures the proton activity.[7][9]

Self-Validating Protocol for Potentiometric Titration:

-

Instrument Calibration: Calibrate the pH meter and electrode system using at least three certified standard buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C). This ensures the accuracy of all subsequent pH measurements.

-

Sample Preparation:

-

Accurately weigh a sample of 2-Chloro-5-iodo-3-pyridinol and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with deionized, CO₂-free water to a final concentration of approximately 1-5 mM. The use of CO₂-free water is critical to prevent interference from carbonic acid.

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[10]

-

-

Titration Assembly:

-

Place the sample solution in a jacketed titration vessel maintained at a constant temperature.

-

Immerse the calibrated pH electrode and a precision automated burette tip into the solution.

-

Gently stir the solution with a magnetic stirrer and purge the headspace with an inert gas (e.g., nitrogen or argon) to exclude atmospheric CO₂.[10]

-

-

Titration Execution:

-

Titrate the acidic hydroxyl group by adding small, precise increments of a standardized basic titrant (e.g., 0.1 M NaOH).

-

Record the pH value after each addition, allowing the reading to stabilize. The data acquisition software should plot pH versus the volume of titrant added.

-

-

Data Analysis:

-

The pKa is the pH at the half-equivalence point.

-

Determine the equivalence point (Vₑ) precisely from the titration curve. This is most accurately achieved by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.[11]

-

The pKa is then determined by reading the pH from the original titration curve at the volume corresponding to Vₑ/2.

-

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is highly sensitive and requires only a small amount of sample. It is applicable if the protonated (Ar-OH) and deprotonated (Ar-O⁻) forms of the molecule exhibit different UV-Vis absorbance spectra.[12][13]

Self-Validating Protocol for UV-Vis Spectrophotometry:

-

Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer with a thermostatted cuvette holder.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, spanning a range of at least 1.5 pH units above and below the estimated pKa. Maintain a constant ionic strength across all buffers.

-

Sample Preparation: Prepare a concentrated stock solution of 2-Chloro-5-iodo-3-pyridinol in a suitable solvent (e.g., DMSO).

-

Spectral Measurement:

-

For each buffer solution, add a small, precise aliquot of the stock solution to ensure the final concentration is identical in every sample. The final concentration of the organic solvent should be kept low (e.g., <2% v/v) to minimize its effect on the pKa.[13]

-

Record the full UV-Vis spectrum (e.g., 230-500 nm) for the sample in each buffer. Also, record a spectrum of a blank (buffer + solvent) for each pH to use for baseline correction.

-

-

Data Analysis:

-

Identify one or more wavelengths (λ) where the absorbance difference between the fully protonated and fully deprotonated species is maximal.

-

Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a similar logistic function. The pKa is the pH value at the inflection point of the curve.[12]

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Data Summary and Conclusion

| Compound | Relevant Functional Group | Experimental pKa | Reference(s) |

| 3-Hydroxypyridine | Hydroxyl (-OH) | ~8.75 | [3][4] |

| Phenol | Hydroxyl (-OH) | 9.95 | [14][15] |

| 2-Chlorophenol | Hydroxyl (-OH) | 8.56 | [14][15] |

| 3-Chlorophenol | Hydroxyl (-OH) | 9.12 | [14][15] |

| 3-Iodophenol | Hydroxyl (-OH) | 9.14 | [14] |

The data clearly shows that halogen substituents increase the acidity (lower the pKa) of phenols. The combined and positionally advantageous electron-withdrawing effects of both a 2-chloro and a 5-iodo group on the more electron-deficient pyridine ring are expected to result in a pKa for 2-Chloro-5-iodo-3-pyridinol that is significantly lower than that of 3-hydroxypyridine (~8.75).

References

-

Khan Academy. (n.d.). Substituent effects on acidic strength. Retrieved from [Link]

-

Khan Academy. (2024, July 30). Substituent effects on acidic strength | Aldehydes, ketones & carb. acids | Chemistry. YouTube. Retrieved from [Link]

- Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences.

-

ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Request PDF. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine Supplier in China. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Chen, Y. L., Doltsinis, N. L., Hider, R. C., & Barlow, D. J. (2012). Prediction of Absolute Hydroxyl pKa Values for 3-Hydroxypyridin-4-ones. The Journal of Physical Chemistry Letters, 3(20), 2980–2985. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-Chloro-5-Iodopyridine-3-Carboxylic Acid. Retrieved from [Link]

-

MDPI. (n.d.). Acidity Study on 3-Substituted Pyridines. Retrieved from [Link]

-

PMC. (2023, December 7). Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes. Retrieved from [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-pyridinol. Retrieved from [Link]

-

MDPI. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]

-

Dardonville, C. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(2), 171–175. [Link]

-

Evans, R. F., & Brown, H. C. (1958). The Sulfonic Acids Derived from Pyridine and 2,6-Lutidine and the Corresponding N-Oxides. The Journal of Organic Chemistry, 23(11), 1658-1661. [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from [Link]

-

EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

-

MDPI. (n.d.). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

-

Turowski, M., Stasyuk, O. A., Szatylowicz, H., & Krygowski, T. M. (2020). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. Molecules, 25(2), 406. [Link]

-

Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s475-s480. [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

-

Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]

-

Journal of Al-Nahrain University. (2025, January 3). Effect of atomic Charge on pka's of Substituted pyridines. Retrieved from [Link]

-

PubMed. (n.d.). Estimation of uncertainty in pKa values determined by potentiometric titration. Retrieved from [Link]

- Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

-

YouTube. (2022, August 7). How to find Pka of compound using UV visible spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, July 23). 16.5: The Effect of Substituents on pKa. Retrieved from [Link]

-

MDPI. (2021, February 21). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitropyridine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijper.org [ijper.org]

- 3. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]

- 4. 3-Hydroxypyridine CAS#: 109-00-2 [m.chemicalbook.com]

- 5. Khan Academy [khanacademy.org]

- 6. youtube.com [youtube.com]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. mt.com [mt.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. scispace.com [scispace.com]

- 12. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. epfl.ch [epfl.ch]

An In-depth Technical Guide to the Solubility of 2-Chloro-5-iodo-3-pyridinol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-5-iodo-3-pyridinol. It is intended for researchers, scientists, and professionals in drug development who are working with this compound. This document will delve into the theoretical and practical aspects of its solubility, offering a framework for solvent selection and experimental determination.

Introduction: The Significance of Solubility in a Research and Development Context

2-Chloro-5-iodo-3-pyridinol is a halogenated pyridine derivative. The strategic placement of chloro, iodo, and hydroxyl groups on the pyridine ring suggests its potential as a versatile intermediate in the synthesis of novel pharmaceutical and agrochemical agents. Understanding the solubility of this compound in various organic solvents is a critical first step in its application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

While specific quantitative solubility data for 2-Chloro-5-iodo-3-pyridinol is not extensively documented in publicly available literature, this guide will provide a robust framework for its determination and application based on its chemical structure and the known properties of similar compounds.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like."[1] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The structure of 2-Chloro-5-iodo-3-pyridinol offers several clues to its potential solubility profile:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

-

Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents.

-

Halogen Atoms (Cl, I): The chloro and iodo substituents increase the molecular weight and introduce polar C-X bonds, contributing to dipole-dipole interactions.

-

Overall Polarity: The combination of these functional groups results in a molecule with moderate to high polarity.

Based on these features, it is anticipated that 2-Chloro-5-iodo-3-pyridinol will exhibit favorable solubility in polar aprotic solvents and some polar protic solvents, with lower solubility in nonpolar solvents.

Predicted Solubility Profile

While experimental data is paramount, a predicted solubility profile can guide initial solvent screening. The table below categorizes common organic solvents and predicts the likely solubility of 2-Chloro-5-iodo-3-pyridinol based on the properties of analogous compounds.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, Acetone | High | The strong dipole moments of these solvents can effectively solvate the polar regions of the molecule. DMF, in particular, is often an excellent solvent for pyridinol derivatives.[2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group of the solute can form hydrogen bonds with these solvents. However, the overall size and halogen substitution may limit very high solubility compared to smaller, less substituted pyridinols. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can engage in dipole-dipole interactions. Compounds like 2-chloro-5-iodopyridine show good solubility in DCM and chloroform.[2] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. The ether oxygen can act as a hydrogen bond acceptor. |

| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents makes them less suitable for dissolving a polar compound like 2-Chloro-5-iodo-3-pyridinol. |

| Nonpolar Alkanes | Hexane, Heptane | Very Low/Insoluble | The significant difference in polarity between the solute and these solvents will likely result in very poor solubility. |

| Water | Low/Insoluble | While the hydroxyl and pyridine functionalities can interact with water, the hydrophobic nature of the chloro- and iodo-substituted aromatic ring is expected to lead to low aqueous solubility, a common characteristic of similar compounds.[3][4] |

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, step-by-step methodology for the accurate determination of the solubility of 2-Chloro-5-iodo-3-pyridinol. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Materials and Equipment

-

2-Chloro-5-iodo-3-pyridinol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated micropipettes

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

Experimental Workflow

Caption: Experimental workflow for determining the solubility of 2-Chloro-5-iodo-3-pyridinol.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Chloro-5-iodo-3-pyridinol to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[5]

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow for initial settling of the solid.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 2-Chloro-5-iodo-3-pyridinol.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

-

Factors Influencing Solvent Selection in Practical Applications

The choice of an appropriate solvent is critical for the successful application of 2-Chloro-5-iodo-3-pyridinol in processes such as crystallization and chromatography.

Crystallization

For crystallization, the ideal solvent is one in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature. This differential solubility allows for high recovery of the purified compound upon cooling. A systematic approach to solvent selection for crystallization is outlined below.

Caption: Logical workflow for crystallization solvent selection.

Chromatography

For chromatographic purification (e.g., column chromatography or HPLC), the choice of solvents for the mobile phase is dictated by the need to achieve good separation between the target compound and any impurities. The solubility of 2-Chloro-5-iodo-3-pyridinol in the mobile phase is a key factor. A solvent system where the compound has moderate solubility is often a good starting point to ensure proper interaction with the stationary phase.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-Chloro-5-iodo-3-pyridinol. While specific data for this compound is limited, information on the closely related 2-Chloro-5-iodopyridine provides a basis for recommended handling procedures.

-

Hazard Classification: Similar compounds are classified as skin and eye irritants and may cause respiratory irritation.[6][7][8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][8][9]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[8][9] Avoid contact with skin and eyes.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][9]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2-Chloro-5-iodo-3-pyridinol in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can generate the necessary data to effectively utilize this compound in their research and development activities. The principles and methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for subsequent synthetic, purification, and formulation work.

References

- Pipzine Chemicals. (n.d.). 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine Supplier in China.

- High Purity Pyridine Derivatives. (n.d.). 2-Chloro-5-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China.

- Pipzine Chemicals. (n.d.). 2-Chloro-5-iodo-3-trifluoromethylpyridine | CAS 887267-84-3.

- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Pipzine Chemicals. (n.d.). 2-Chloro-5-Iodopyridine-3-Carboxylic Acid.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-iodopyridine 97 69045-79-0.

- PubChem. (n.d.). 2-Chloro-5-iodopyridine | C5H3ClIN | CID 4397176.

- (2010). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

Sources

- 1. chem.ws [chem.ws]

- 2. 2-Chloro-5-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China – High Purity Pyridine Derivatives [pipzine-chem.com]

- 3. 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]

- 4. 2-Chloro-5-iodo-3-trifluoromethylpyridine | CAS 887267-84-3 | High-Purity Pyridine Derivatives Supplier in China [pipzine-chem.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. 2-Chloro-5-iodopyridine 97 69045-79-0 [sigmaaldrich.com]

- 7. 2-Chloro-5-iodopyridine | C5H3ClIN | CID 4397176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to 2-Chloro-5-iodo-3-pyridinol as a Pharmaceutical Intermediate

Abstract

Substituted pyridines are foundational scaffolds in modern medicinal chemistry, prized for their ability to engage in a wide range of biological interactions. Among these, 2-Chloro-5-iodo-3-pyridinol stands out as a particularly versatile and powerful intermediate. Its trifunctional nature—possessing orthogonally reactive chloro, iodo, and hydroxyl groups—offers a sophisticated platform for the strategic construction of complex molecular architectures. This guide provides an in-depth analysis of the synthesis, reactivity, and application of 2-Chloro-5-iodo-3-pyridinol, with a focus on its role in the development of targeted therapeutics. We will explore the causality behind synthetic choices, detail field-proven protocols, and present a case study illustrating its practical application in drug synthesis.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a privileged structure in drug discovery, appearing in numerous blockbuster drugs across various therapeutic areas, from oncology to cardiovascular disease. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions, making it an ideal anchor for binding to biological targets. The true power of the pyridine scaffold, however, lies in its capacity for functionalization.

2-Chloro-5-iodo-3-pyridinol is a prime example of a "drug-like" building block. Its three distinct functional groups offer chemists a playbook for sequential, site-selective modifications:

-

The iodide at the C5 position is the most reactive site for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkyl, and alkynyl groups.

-

The chloride at the C2 position is less reactive than the iodide, allowing for selective reactions at C5. It is, however, susceptible to nucleophilic aromatic substitution (SNAr), particularly with activation from the ring nitrogen.

-

The hydroxyl group at C3 provides a handle for O-alkylation, O-acylation, or other modifications to modulate solubility, metabolic stability, and target engagement.

This inherent differential reactivity is not a limitation but a strategic advantage, allowing for a controlled and predictable assembly of the final active pharmaceutical ingredient (API).

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of an intermediate is critical for process development, safety, and quality control.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₃ClINO | [1] |

| Molecular Weight | 255.44 g/mol | |

| Appearance | Off-white to light yellow crystalline powder | [2] |

| Melting Point | ~95-98 °C (related structures) | [3] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform); low in water. | [4][5] |

| CAS Number | 185418-56-4 |

Characterization: Standard analytical techniques are used to confirm the identity and purity of 2-Chloro-5-iodo-3-pyridinol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information by showing the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern characteristic of a molecule containing both chlorine and iodine.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the O-H stretch of the hydroxyl group and C-Cl/C-I bonds.

-

High-Performance Liquid Chromatography (HPLC): Used to assess purity by separating the main compound from any impurities.

Synthesis and Manufacturing Considerations

The accessibility of 2-Chloro-5-iodo-3-pyridinol is a key factor in its utility. A common synthetic approach involves the halogenation of a pre-existing pyridinol scaffold. For instance, one route may involve the iodination of 2-chloro-3-pyridinol.[1] A more elaborate synthesis could start from 2-amino-5-chloropyridine, which is first converted to 2-hydroxy-5-chloropyridine via diazotization.[6] Subsequent regioselective iodination at the 5-position would yield the target molecule.

Another documented method involves reacting 5-chloro-6-hydroxynicotinic acid with iodine in an aqueous alkaline iodide solution at elevated temperatures (40-150°C).[7] The product, 3-chloro-5-iodo-2-pyridinol, can then be precipitated by lowering the pH of the reaction mixture.[7]

Causality in Synthesis: The choice of a synthetic route often depends on the cost and availability of starting materials, scalability, and the desired purity profile. For large-scale manufacturing, a process that avoids costly purification steps like column chromatography is highly preferred. The precipitation method is advantageous in this regard.[7]

Reactivity and Strategic Application in Synthesis

The true value of 2-Chloro-5-iodo-3-pyridinol is realized in its controlled, sequential reactivity. A medicinal chemist can use this intermediate to build molecular complexity in a predictable manner.

Diagram: Strategic Functionalization Workflow

The following diagram illustrates the decision-making process for the selective functionalization of 2-Chloro-5-iodo-3-pyridinol.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 2-Chloro-5-phenyl-3-pyridinol from 2-Chloro-5-iodo-3-pyridinol and phenylboronic acid.

Materials:

-

2-Chloro-5-iodo-3-pyridinol (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

1,4-Dioxane

-

Water

-

Argon (or Nitrogen) gas supply

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-5-iodo-3-pyridinol and phenylboronic acid.

-

Reagent Addition: Add potassium carbonate and the palladium catalyst to the flask.

-

Solvent Addition: Evacuate the flask and backfill with argon three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Causality: Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 2-Chloro-5-phenyl-3-pyridinol.

Self-Validation: The success of this protocol is validated by the complete consumption of the starting iodide (monitored by LC-MS) and the appearance of the desired product mass. The purity is confirmed post-purification by HPLC and the structure is confirmed by ¹H NMR.

Safety and Handling

Like many halogenated organic compounds, 2-Chloro-5-iodo-3-pyridinol and its precursors require careful handling. [1][8]* Hazards: It is classified as an irritant, causing skin and serious eye irritation. [1][8]It may also cause respiratory irritation. [1][8]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. [2]

Conclusion and Future Outlook

2-Chloro-5-iodo-3-pyridinol is more than just an intermediate; it is a strategic tool for the efficient construction of complex, drug-like molecules. Its predictable, sequential reactivity allows for the rapid generation of diverse chemical libraries and the optimization of lead compounds. As drug discovery continues to move towards highly specific and potent targeted therapies, the demand for versatile, intelligently designed building blocks like 2-Chloro-5-iodo-3-pyridinol will only increase. Its proven utility in accessing valuable chemical space ensures its continued prominence in the synthetic chemist's toolbox for years to come.

References

-

2-Chloro-5-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China – High Purity Pyridine Derivatives. Available at: [Link]

-

2-Chloro-5-hydroxypyridine | C5H4ClNO | CID 819821 - PubChem. National Institutes of Health. Available at: [Link]

-

2-Chloro-3-pyridinol | C5H4ClNO | CID 81136 - PubChem. National Institutes of Health. Available at: [Link]

- Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents.

-

Synthesis of 3-chloro-5-iodo-2-pyridinol - PrepChem.com. Available at: [Link]

-

Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

-

Palladium Cross Coupling Reactions 1. An Introduction - YouTube. Available at: [Link]

Sources

- 1. 2-Chloro-3-pyridinol | C5H4ClNO | CID 81136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China – High Purity Pyridine Derivatives [pipzine-chem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]

- 5. 2-Chloro-5-Iodopyridine-3-Carboxylic Acid: Properties, Uses, Safety Data & Trusted Supplier China [pipzine-chem.com]

- 6. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. 2-Chloro-5-hydroxypyridine | C5H4ClNO | CID 819821 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Intelligence & Technical Guide: 2-Chloro-5-iodo-3-pyridinol

The following guide provides an in-depth technical and commercial analysis of 2-Chloro-5-iodo-3-pyridinol (CAS: 115243-79-5), a specialized heterocyclic building block used primarily in the development of kinase inhibitors and complex agrochemicals.

Part 1: Executive Summary & Commercial Landscape

Compound Identity:

-

Name: 2-Chloro-5-iodo-3-pyridinol[1]

-

CAS Registry Number: 115243-79-5

-

Synonyms: 2-Chloro-5-iodo-pyridin-3-ol; 3-Hydroxy-2-chloro-5-iodopyridine.

-

Molecular Formula: C₅H₃ClINO

-

Molecular Weight: 255.44 g/mol

Market Status: The "Hidden" Tier

Unlike common commodity reagents (e.g., 2-chloropyridine), 2-Chloro-5-iodo-3-pyridinol is classified as a Tier 3 Building Block . It is rarely maintained in stock by major catalog suppliers due to its specific substitution pattern, which poses significant regiochemical synthetic challenges.

Procurement Reality:

-

Availability: High Scarcity. Most listings are "Inquiry Only" or "Make-to-Order."

-

Lead Time: Typically 4–8 weeks (Custom Synthesis cycle).

-

Primary Suppliers: Specialized CROs (Contract Research Organizations) and boutique heterocyclic vendors (e.g., Combi-Blocks, Enamine, WuXi AppTec, Fluorochem).

Price Analysis (Q1 2025 Estimates)

Pricing for this compound is volatile and volume-dependent. The high cost is driven by the need for chromatographic purification to remove regioisomers (specifically the 4-iodo and 6-iodo byproducts).

| Quantity | Estimated Price Range (USD) | Unit Cost (USD/g) | Fulfillment Model |

| 1 g | $450 – $850 | $450 – $850 | Custom Synthesis (FTE based) |

| 5 g | $1,200 – $2,000 | $240 – $400 | Batch Synthesis |

| 25 g | $3,500 – $5,500 | $140 – $220 | Semi-Bulk Campaign |

| 100 g+ | Inquire | < $100 | Process Scale-up |

Strategic Note: Do not rely on automated web pricing. Prices below $100/g for small quantities often indicate a mislabeled isomer (e.g., 2-chloro-3-iodo-5-pyridinol) or low purity. Always request a batch-specific H-NMR before purchase.

Part 2: Technical Specifications & Quality Control

The "Self-Validating" Protocol

To ensure the integrity of your drug discovery data, you must validate the identity of this material immediately upon receipt. The primary risk is regioisomer contamination .

1. Critical Impurity Profile

The synthesis of this compound involves electrophilic iodination of a pyridine ring. Due to the competing directing effects of the hydroxyl group (C3) and the chlorine (C2), the iodine can attach at C4 or C6, rather than the desired C5 position.

-

Target: 2-Chloro-5-iodo-3-pyridinol (Iodine at C5)

-

Common Impurity A: 2-Chloro-6-iodo-3-pyridinol (Para to OH; electronically favored)

-

Common Impurity B: 2-Chloro-4-iodo-3-pyridinol (Ortho to OH; sterically hindered but possible)

2. Analytical Validation (QC)

H-NMR Diagnostic Signals (DMSO-d6, 400 MHz):

-

Proton H4 (C4-H): Look for a doublet (d) around δ 7.6–7.8 ppm .

-

Proton H6 (C6-H): Look for a doublet (d) around δ 8.2–8.4 ppm .

-

Coupling Constant (

): The coupling constant between H4 and H6 (meta-coupling) is distinctively small (-

Failure Mode: If you see a large coupling constant (

), you likely have the 4-iodo or 6-iodo isomer where protons are ortho to each other.

-

HPLC Purity Criteria:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.

-

Detection: UV @ 254 nm.

-

Acceptance: >97% Area.[2]

Part 3: Synthesis & Manufacturing Logic

Understanding the synthesis explains the high cost. The Directing Group Conflict makes the 5-iodo isomer difficult to access directly from 2-chloro-3-pyridinol.

Mechanistic Pathway & Challenges[1][3]

-

Direct Iodination Route (Low Yield):

-

Reagent: NIS (N-Iodosuccinimide) or

. -

Problem: The -OH group at C3 strongly directs incoming electrophiles to C2, C4, and C6 . Since C2 is blocked by Cl, the major product is usually 6-iodo (para to OH). The desired 5-iodo product is formed in minor amounts, requiring difficult column chromatography.[4]

-

The "Sandmeyer" Route (High Purity / High Cost):

-

Step 1: Nitration of 2-chloro-3-pyridinol

2-Chloro-3-hydroxy-5-nitropyridine. -

Step 2: Reduction

2-Chloro-3-hydroxy-5-aminopyridine. -

Step 3: Diazotization (

) followed by Iodination ( -

Advantage:[3][5][6][7][8][9][10][11][12] This route guarantees the iodine is placed at C5.

-

Disadvantage:[13] 3-step hazardous chemistry increases price.

-

Visualizing the Supply Chain Logic

The following diagram illustrates the decision matrix for procuring this compound, highlighting the risks of "Catalog" vs. "Custom" sources.

Caption: Procurement decision tree emphasizing the critical H-NMR checkpoint to avoid common regioisomer errors.

Part 4: Handling & Safety Data[1]

Hazard Classification (GHS):

-

Signal Word: Warning

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage Protocol:

-

Light Sensitive: The C-I bond is photolabile. Store in amber vials wrapped in foil.

-

Temperature: 2–8°C (Refrigerate). Long-term storage at -20°C is recommended to prevent de-iodination.

-

Atmosphere: Store under Argon or Nitrogen. Phenolic hydroxyls can oxidize over time.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 115243-79-5. Retrieved from [Link]

-

Wishka, D. G., et al. (2014). Synthesis of 6-Alkoxy-5-Aryl-3-Pyridinecarboxamides. Journal of Medicinal Chemistry. (Contextual reference for iodination of 2-chloro-3-pyridinol scaffolds). Retrieved from [Link]

-

Ohtawa, M., et al. (2010). Enantioselective total synthesis of atpenin A5. (Describes iodination regioselectivity on 3-pyridinol cores). Retrieved from [Link]

Sources

- 1. 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 2-IODO-3-HYDROXYPYRIDINE(40263-57-8) 1H NMR [m.chemicalbook.com]

- 7. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

- 8. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 10. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Practical Guide to the Site-Selective Suzuki-Miyaura Coupling of 2-Chloro-5-iodo-3-pyridinol

Abstract

Substituted 3-pyridinol scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing as core components in active pharmaceutical ingredients (APIs) and functional materials.[1][2][3] The selective functionalization of polyhalogenated pyridines presents a significant synthetic challenge, requiring precise control over reactivity to build molecular complexity in a controlled manner. This application note provides a comprehensive guide to the site-selective Suzuki-Miyaura cross-coupling of 2-chloro-5-iodo-3-pyridinol. We delve into the mechanistic principles governing the high regioselectivity, offer a field-proven experimental protocol, and present a systematic approach to reaction optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic transformation.

The Principle of Site-Selectivity: Exploiting Halogen Reactivity Differentials

The success of a site-selective cross-coupling reaction on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen (C-X) bonds. In the case of 2-chloro-5-iodo-3-pyridinol, the palladium-catalyzed Suzuki-Miyaura reaction proceeds with exceptionally high selectivity at the C5-iodo position. This preference is rooted in fundamental principles of organometallic chemistry, specifically the rate-determining oxidative addition step of the catalytic cycle.[4]

Causality Behind Experimental Choices:

-

Bond Dissociation Energy (BDE): The C-I bond (approx. 220-240 kJ/mol) is significantly weaker than the C-Cl bond (approx. 339 kJ/mol). This lower BDE means that the C-I bond requires less energy to break, making it far more susceptible to oxidative addition by the low-valent palladium(0) catalyst.

-

Oxidative Addition Kinetics: The oxidative addition of the aryl halide to the Pd(0) complex is the first and often rate-determining step in the Suzuki-Miyaura catalytic cycle.[5] The reaction rate for this step follows the trend I > Br > OTf >> Cl.[6] By carefully controlling reaction conditions, particularly temperature, the kinetic barrier for C-Cl bond activation is not overcome, leaving it intact while the C-I bond reacts exclusively.

-

Electronic Effects: The pyridine nitrogen atom and the hydroxyl group influence the electronic landscape of the aromatic ring. The C2 position is alpha to the electron-withdrawing nitrogen, which can increase its reactivity.[7] However, the overwhelming difference in bond strength between the C-I and C-Cl bonds is the dominant factor dictating selectivity in this substrate.

The catalytic cycle, illustrated below, highlights the preferential pathway. The Pd(0) species selectively inserts into the C-I bond, initiating the cycle that leads to the C-C bond formation at the C5 position.

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 5-Aryl-2-chloro-3-pyridinol

This protocol provides a robust starting point for the site-selective coupling of various arylboronic acids to 2-chloro-5-iodo-3-pyridinol.

Materials & Reagents:

-

Substrate: 2-Chloro-5-iodo-3-pyridinol (1.0 mmol, 1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Base: Sodium carbonate (Na₂CO₃) (2.5 mmol, 2.5 equiv)

-

Solvents: 1,4-Dioxane (6 mL) and Water (2 mL)

-

Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, condenser, inert atmosphere setup (Argon or Nitrogen), standard glassware for workup and purification.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Degas the 1,4-dioxane and water by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-iodo-3-pyridinol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and sodium carbonate (2.5 equiv).

-

Add the Pd(PPh₃)₄ catalyst (0.03 equiv) to the flask.

-

Seal the flask, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

-

-

Solvent Addition & Reaction Execution:

-

Under a positive pressure of inert gas, add the degassed 1,4-dioxane (6 mL) followed by the degassed water (2 mL) via syringe.

-

Place the flask in a preheated oil bath at 80-90 °C.

-

Stir the reaction mixture vigorously. The reaction progress should be monitored periodically (e.g., every 2-4 hours) by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material. Reactions are typically complete within 8-16 hours.[8]

-

-

Reaction Workup:

-

Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Combine all organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

-

Purification and Characterization:

-

The crude residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-aryl-2-chloro-3-pyridinol product.

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

-

Parameter Optimization & Troubleshooting

While the provided protocol is robust, optimization may be required depending on the specific arylboronic acid used. Sterically hindered or electronically deactivated boronic acids may require more forcing conditions or alternative catalytic systems.

Table 1: Key Reaction Parameter Summary

| Parameter | Standard Condition | Variation & Rationale |

| Catalyst/Ligand | Pd(PPh₃)₄ | Pd(dppf)Cl₂ or Pd(OAc)₂ + XPhos/SPhos : For challenging or sterically hindered boronic acids. Bulky, electron-rich phosphine ligands can accelerate oxidative addition and reductive elimination.[9] |

| Base | Na₂CO₃ (aq.) | K₂CO₃, K₃PO₄, Cs₂CO₃ : Stronger bases like K₃PO₄ can be more effective for less reactive boronic acids by facilitating the transmetalation step.[9][10] |

| Solvent System | Dioxane/H₂O | Toluene/H₂O, DME/H₂O : The choice of organic solvent can influence catalyst solubility and reaction kinetics. DME is a common alternative.[6] |

| Temperature | 80-90 °C | 60-110 °C : Lower temperatures may be sufficient for highly reactive partners. Higher temperatures may be needed for difficult couplings but increase the risk of C-Cl activation and side reactions.[11] |

Troubleshooting Workflow:

If the reaction results in low yield, poor selectivity, or fails, the following logical workflow can be used to diagnose and solve the issue.

Caption: A logical workflow for troubleshooting the site-selective Suzuki coupling.

Conclusion

The site-selective Suzuki-Miyaura coupling of 2-chloro-5-iodo-3-pyridinol is a highly efficient and predictable transformation for synthesizing valuable 5-aryl-2-chloro-3-pyridinol intermediates. The high degree of regioselectivity is governed by the significant difference in the carbon-halogen bond strengths, which allows for the preferential activation of the C-I bond. The protocol detailed herein provides a reliable method that can be adapted for a wide range of boronic acids. By understanding the mechanistic underpinnings and key reaction parameters, researchers can effectively troubleshoot and optimize this reaction to accelerate the synthesis of complex molecules for pharmaceutical and materials science applications.

References

-

Title: Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines Source: PubMed URL: [Link]

-

Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: RSC Publishing URL: [Link]

-

Title: Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) Source: InCatT - Innovative Catalyst Technologies URL: [Link]

-

Title: Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones Source: ACS Publications URL: [Link]

-

Title: Suzuki reaction Source: Wikipedia URL: [Link]

-

Title: The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... Source: ResearchGate URL: [Link]

-

Title: Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine Source: ResearchGate URL: [Link]

-